molecular formula C17H13ClN2O3 B4703679 N-(4-chlorobenzyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide

N-(4-chlorobenzyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide

Cat. No. B4703679
M. Wt: 328.7 g/mol
InChI Key: RLLUUFFOYYLJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has been studied extensively for its potential use in treating various diseases and conditions.

Mechanism of Action

N-(4-chlorobenzyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, N-(4-chlorobenzyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide reduces the influx of calcium ions into neurons, which can lead to a reduction in pain, seizures, and hypertension.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and seizures in animal models, as well as lower blood pressure in animal models of hypertension. N-(4-chlorobenzyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to have a low potential for drug interactions, which makes it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is a highly selective T-type calcium channel blocker, which makes it useful for studying the role of these channels in various diseases and conditions. N-(4-chlorobenzyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide also has a low potential for drug interactions, which makes it a useful tool for combination therapy studies. However, N-(4-chlorobenzyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent drug levels in animal models. Additionally, N-(4-chlorobenzyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide can be difficult to synthesize in large quantities, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide. One potential direction is to study its potential use in combination therapy with other drugs. Another potential direction is to study its effects on other diseases and conditions, such as cancer and Alzheimer's disease. Additionally, further research is needed to optimize the synthesis method for N-(4-chlorobenzyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide, which could increase its availability for research purposes.

Scientific Research Applications

N-(4-chlorobenzyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential use in treating various diseases and conditions. It has been shown to have antinociceptive effects in animal models of neuropathic pain, as well as anticonvulsant effects in animal models of epilepsy. N-(4-chlorobenzyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide has also been studied for its potential use in treating hypertension and cardiovascular disease.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c18-13-6-4-11(5-7-13)10-19-17(22)15-9-16(23-20-15)12-2-1-3-14(21)8-12/h1-9,21H,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLUUFFOYYLJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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